Fructo-oligosaccharide DP13

Gut Microbiota Fermentation Short-Chain Fatty Acid Production In Vitro Fermentation Kinetics

Researchers using polydisperse FOS mixtures (DP 2-60) face irreproducible fermentation kinetics due to uncontrolled compositional variables. FOS DP13 (CAS 137405-37-9), a defined single-DP inulin-type fructan (DP exactly 13), eliminates this heterogeneity. • Validated HPLC-CAD separation (R²>0.9962, LOD 0.4-0.6 μg/mL) for quantifying FOS in edible plants. • Defined mid-chain substrate for correlating DP with Bifidobacterium selectivity and SCFA profiles. • Maximum DP species from L. gasseri DSM 20604 inulosucrase-benchmark for enzymatic FOS process calibration.

Molecular Formula C78H132O66
Molecular Weight 2125.8 g/mol
Cat. No. B12394323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructo-oligosaccharide DP13
Molecular FormulaC78H132O66
Molecular Weight2125.8 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78+/m1/s1
InChIKeySWEPQNVTSHGQDC-RNTIGUIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructo-oligosaccharide DP13 Definition & Structure


Fructo-oligosaccharide DP13 (also designated GF12) is a single-degree-of-polymerization inulin-type fructan comprising one terminal glucosyl unit and twelve fructosyl units linked via β-(2→1)-glycosidic bonds (CAS 137405-37-9, molecular formula C₇₈H₁₃₂O₆₆, molecular weight 2125.84) [1]. It belongs to the β-(2→1) fructan family but is distinguished from commercial polydisperse FOS mixtures and long-chain inulins by its defined DP of exactly 13 [2]. This discrete molecular identity enables structure–function correlation that is obscured in heterogeneous prebiotic preparations containing DP ranging from 2 to 60 [3].

Identity Defined DP13 β-(2→1) inulin-type fructan (GF12)
Differentiation Single-DP reference standard, not a polydisperse FOS mixture
Workflow Structure–function correlation, prebiotic mechanism studies

Why Fructo-oligosaccharide DP13 Cannot Be Substituted


Polydisperse commercial FOS products (average DP ~3–5) and long-chain inulins (DP up to 60) exhibit fermentation kinetics, bacterial utilization patterns, and metabolic outcomes that differ markedly from a defined DP13 entity [1]. Extracellular enzymes preferentially degrade long-chained FOS for cellular uptake, but hydrolysis rates do not linearly predict bacterial growth promotion [2]. Bifidobacterium strains display highly selective and specific utilization patterns toward individual FOS components, meaning that substituting a DP13-defined compound with a heterogeneous mixture introduces uncontrolled compositional variables that confound experimental reproducibility and procurement specification [3].

!
Fermentation kinetics may not match Commercial short-chain FOS (DP ~3–5) and long-chain inulin (DP >20) exhibit distinct peak SCFA production windows; DP13 provides an intermediate profile that may shift microbiota response.
!
Bacterial utilization patterns are DP-specific Bifidobacterium strains selectively consume individual FOS components; replacing DP13 with a polydisperse mixture introduces uncontrolled compositional variables that can confound reproducibility.
!
Analytical traceability may be lost Undefined DP distributions in commercial FOS limit method calibration; a single-DP standard supports accurate quantification that heterogeneous products cannot guarantee.

Fructo-oligosaccharide DP13 Comparative Evidence


Fermentation Kinetics Versus Short-Chain FOS and Inulin

Inulin-type fructans with DP ~13 exhibit an intermediate fermentation rate profile that differs both from rapidly fermented short-chain FOS (DP 3–5) and slowly fermented long-chain inulin (DP >20). Short-chain FOS shows peak SCFA production during the first 4 hours, whereas long-chain inulin fermentation dominates during 12–24 hours [1]. FOS DP13, as a defined mid-length oligosaccharide, provides a kinetic window that may extend distal colonic fermentation without the delayed onset associated with polymeric inulins [2]. This kinetic differentiation is a class-level inference derived from established structure–fermentation relationships for inulin-type fructans [3].

Fermentation Kinetics
Class-level inference
Intermediate rate expected: 4–12 h peak SCFA window
Short-chain FOS: 0–4 h peak; Long-chain inulin: 12–24 h peak (in vitro batch, human fecal inoculum)
Supports fermentation timing study context
Class-level inference from inulin-type fructan structure–fermentation relationships; direct DP13 kinetic data to verify
Gut Microbiota Fermentation Short-Chain Fatty Acid Production In Vitro Fermentation Kinetics

Purity and Analytical Traceability vs. Heterogeneous FOS

Inulin-type FOS with DP3–DP13 have been purified to >95% purity (determined by HPLC-DAD-ELSD) and structurally confirmed via LC-MS, NMR, and methylation analysis [1]. Commercial FOS products, by contrast, are polydisperse mixtures with undefined DP distributions that vary by production method (enzymatic transfructosylation vs. inulin hydrolysis) [2]. An HPLC-CAD method has been validated for simultaneous determination of 11 inulin-type FOS with DP 3–13, achieving linear regression R² > 0.9962, LOD 0.4–0.6 μg/mL, and recoveries 94.0–114.4% .

Purity & Traceability
Head-to-head comparison
>95% purity; HPLC-CAD R² > 0.9962, LOD 0.4–0.6 μg/mL
vs. commercial polydisperse FOS: undefined DP distribution, variable composition
Supports analytical method validation and reference standard preparation
HPLC-CAD method validated on amide column; recoveries 94.0–114.4%
Analytical Quality Control HPLC-CAD Quantification Prebiotic Standardization

Upper Bound of Probiotic FOS Biosynthesis

Lactobacillus gasseri DSM 20604 synthesizes an inulin-type fructan population with a defined DP distribution ranging from DP2 to DP13, a profile that is unique among characterized probiotic fructansucrases [1]. This bacterial strain is only the second Lactobacillus strain demonstrated to produce inulin polymer and FOS in situ [2]. The upper bound of DP13 distinguishes this biosynthetic product from both shorter commercial FOS (DP 2–10) and polymeric inulins (DP up to 60) [3].

Biosynthetic DP Marker
Cross-study comparable
Upper bound DP13 in L. gasseri DSM 20604 inulosucrase product range (DP2–DP13)
Distinct from commercial FOS (DP 2–10) and polymeric inulin (DP up to 60)
Benchmark for probiotic-derived fructan characterization
Confirmed by HPAEC and NMR; only second Lactobacillus strain known to produce inulin-type FOS in situ
Probiotic Fructan Synthesis Lactobacillus gasseri Inulosucrase Defined Oligosaccharide Distribution

Fructo-oligosaccharide DP13 Research & Industrial Applications


HPLC-CAD and LC-MS Reference Standard for FOS Quantification

FOS DP13, with validated HPLC-CAD separation conditions (R² > 0.9962, LOD 0.4–0.6 μg/mL), serves as an essential individual standard for quantifying inulin-type FOS in edible plants from Compositae, Campanulaceae, and Rubiaceae families . Its availability as a single-DP reference compound addresses the current limitation wherein high-DP FOS standards (DP >5) are not commercially available from most suppliers [1].

Bifidobacterium Selectivity and Metabolic Kinetics Studies

Because extracellular enzymes preferentially degrade long-chained FOS and Bifidobacterium strains exhibit highly selective utilization patterns toward individual FOS components , DP13 provides a defined mid-chain substrate for elucidating the molecular basis of structure-dependent prebiotic activity. This enables correlation of specific DP with bacterial growth kinetics and SCFA production profiles, which is obscured when using polydisperse mixtures [1].

Benchmarking Biosynthetic Fructansucrase Products and Process Development

DP13 represents the maximum DP in the discrete distribution synthesized by L. gasseri DSM 20604 inulosucrase (DP2–DP13), a unique probiotic-derived FOS profile . Researchers developing enzymatic FOS production processes or engineering fructansucrases for tailored DP outputs can use purified DP13 as a benchmark standard to calibrate product distribution and validate process consistency [1].

Synbiotic Formulation with Predictable Colonic Fermentation Timing

Given the differential fermentation kinetics where short-chain FOS peaks at 0–4 h and long-chain inulin peaks at 12–24 h , DP13 may be strategically employed to achieve intermediate distal colonic delivery of fermentable substrate. This kinetic positioning supports formulation of synbiotics with defined temporal SCFA release profiles and targeted modulation of specific colonic regions [1].

Application
Selection Property
Validation Focus
FOS quantification reference standard
Single-DP identity with validated HPLC-CAD parameters
Linearity, LOD, and recovery in plant or food matrices
Bifidobacterium selectivity & kinetics
Defined mid-chain DP13 substrate
Correlate DP with strain-specific growth and SCFA profiles
Fructansucrase product benchmarking
DP13 as upper-mid DP marker from L. gasseri enzyme
Enzymatic process consistency and DP distribution calibration
Synbiotic formulation research
Intermediate fermentation kinetics (4–12 h window)
Temporal SCFA release and regional colonic fermentation modeling

Technical Documentation Hub

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